ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Description
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (CAS: 433307-59-6) is a substituted indole derivative with a formyl group at position 3 and a methyl group at position 2 of the indole ring. It is synthesized via N-substitution of 2-methyl-1H-indole-3-carbaldehyde with ethyl bromoacetate using sodium hydride in THF, yielding 86% product . Key spectral data include:
- ¹H NMR: δ11.838 ppm (amide proton), δ8.862 ppm (azomethine proton), δ2.505 ppm (methyl group on the aromatic ring) .
- Mass spectrometry: Molecular ion peaks at m/z 244.4 [M-H]⁻ and 268.4 [M+Na]⁺ .
This compound serves as a critical intermediate in synthesizing STK899704, a tubulin inhibitor with anticancer activity . Its structural features, particularly the reactive formyl group, enable further derivatization for drug discovery.
Properties
IUPAC Name |
ethyl 2-(3-formyl-2-methylindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(17)8-15-10(2)12(9-16)11-6-4-5-7-13(11)15/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLASVCYZWSRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355418 | |
| Record name | Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433307-59-6 | |
| Record name | Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation Followed by Alkylation
The most widely reported method involves a two-step sequence: (1) formylation of 2-methylindole at the 3-position and (2) N-alkylation with ethyl chloroacetate.
Step 1: Formylation of 2-Methylindole
The Vilsmeier-Haack reaction introduces the formyl group using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via electrophilic aromatic substitution, favored at the 3-position due to the electron-donating methyl group at C-2.
Conditions :
Step 2: N-Alkylation with Ethyl Chloroacetate
The formylated intermediate undergoes alkylation at the indole nitrogen using ethyl chloroacetate under basic conditions.
Conditions :
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Reagents : 3-Formyl-2-methylindole (1 equiv), ethyl chloroacetate (1.5 equiv), K₂CO₃ (2 equiv)
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Solvent : DMF
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Temperature : 60°C, 6 h
Mechanistic Insight :
The reaction proceeds via deprotonation of the indole nitrogen by K₂CO₃, followed by nucleophilic attack on ethyl chloroacetate. The ethyl ester group is introduced regioselectively at the 1-position.
One-Pot Formylation-Alkylation Strategy
A streamlined one-pot approach reduces purification steps by combining formylation and alkylation in sequence.
Conditions :
-
Reagents : 2-Methylindole (1 equiv), POCl₃ (1.2 equiv), DMF (1.5 equiv), ethyl chloroacetate (1.5 equiv)
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Solvent : DCE → DMF (solvent swap after formylation)
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Temperature : 0°C → 60°C
Advantages :
-
Eliminates intermediate isolation
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Reduces solvent waste
Optimization of Reaction Conditions
Stoichiometric Adjustments
Excess ethyl chloroacetate (1.5 equiv) maximizes N-alkylation efficiency, while higher equivalents lead to ester hydrolysis byproducts.
Solvent Effects
Temperature Control
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Formylation : Gradual heating from 0°C to 80°C prevents exothermic runaway.
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Alkylation : 60°C balances reaction speed and byproduct suppression.
Purification and Characterization
Recrystallization Protocols
Solvent System : Ethyl acetate/hexane (1:4 v/v)
Purity : >98% (HPLC)
Yield Recovery : 85–90%
Key NMR Signals (CDCl₃, δ ppm):
IR Spectroscopy (cm⁻¹):
Comparative Analysis of Synthetic Methods
| Parameter | Two-Step Method | One-Pot Method |
|---|---|---|
| Total Yield | 70–75% | 62–65% |
| Reaction Time | 10 h | 8 h |
| Purification Complexity | Moderate | Low |
| Scalability | >100 g | <50 g |
Industrial-Scale Considerations
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under controlled conditions.
Major Products Formed
Oxidation: Ethyl (3-carboxy-2-methyl-1H-indol-1-yl)acetate.
Reduction: Ethyl (3-hydroxymethyl-2-methyl-1H-indol-1-yl)acetate.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate serves as a crucial building block for synthesizing more complex indole derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—facilitates the development of novel compounds with enhanced properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of formyl to carboxylic acid | KMnO₄ in acidic medium |
| Reduction | Conversion of formyl to hydroxymethyl group | NaBH₄ in methanol/ethanol |
| Electrophilic Substitution | Substitution at the indole ring | Halogens or nitrating agents |
Biology
The compound exhibits a broad spectrum of biological activities, including:
- Anticancer Activity : this compound has shown potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Studies indicate that it may modulate cell cycle progression and activate apoptotic pathways through interactions with Bcl-2 family proteins.
- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an alternative treatment for infectious diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for research into inflammatory conditions.
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
| Anti-inflammatory | Inhibits cytokine production |
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced the viability of A431 human epidermoid carcinoma cells. The IC₅₀ value was comparable to established chemotherapeutics like doxorubicin, with mechanisms linked to mitochondrial dysfunction and activation of apoptosis pathways.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties against various pathogens revealed potent activity against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a therapeutic agent in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Key Findings
In contrast, the unsubstituted ethyl 2-(3-formyl-1H-indol-1-yl)acetate lacks this stabilization, making it more reactive toward further modifications . The formyl group at position 3 enables condensation reactions (e.g., with hydrazides) to form hydrazone derivatives, as seen in the synthesis of STK899704 . Similarly, the acetyl group in ethyl 2-(3-acetyl-1H-indol-1-yl)acetate allows cyclization into pyrazoles and pyrimidines for antiviral applications .
Synthetic Efficiency :
- Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is synthesized with high yield (86%) via a straightforward N-substitution method , whereas ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate requires a multi-step cascade reaction with moderate yields .
Biological Activity :
- Derivatives of this compound exhibit anticancer activity by targeting tubulin polymerization .
- In contrast, ethyl 2-(3-acetyl-1H-indol-1-yl)acetate derivatives show antiviral activity against Marek’s disease virus (IC₅₀: 5–6 µg/mL) .
Spectral and Commercial Comparisons
Spectral Data
- This compound : Distinct ¹H NMR signals for the formyl and methyl groups differentiate it from analogs like methyl 2-(1H-indol-3-yl)acetate, which lacks these substituents .
- Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate : Characterized by nitro group vibrations in IR (1520–1350 cm⁻¹) and aromatic proton signals in ¹H NMR .
Commercial Availability
This compound is listed as a discontinued product by suppliers like CymitQuimica, indicating its niche use in research . In contrast, simpler analogs like methyl 2-(1H-indol-3-yl)acetate are widely available as general reagents .
Biological Activity
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential therapeutic applications.
Overview of this compound
This compound belongs to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The specific substitution pattern on the indole ring—namely, a formyl group at the 3-position and a methyl group at the 2-position—contributes to its unique chemical properties and biological activities.
Indole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The biological activity of this compound can be attributed to several mechanisms:
1. Anticancer Activity:
Research indicates that compounds with indole structures can inhibit tumor growth by inducing apoptosis in cancer cells. This compound has shown promise in preclinical studies for its ability to affect cell cycle progression and promote cancer cell death through mechanisms such as the modulation of Bcl-2 family proteins .
2. Antimicrobial Properties:
Indole derivatives exhibit significant antimicrobial activity against various bacterial strains. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases.
3. Anti-inflammatory Effects:
The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for further research in inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves the formylation of ethyl indole derivatives through reactions such as the Vilsmeier-Haack reaction. This method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as key reagents, resulting in moderate to high yields depending on reaction conditions.
Synthetic Route Example
| Step | Reaction | Yield |
|---|---|---|
| 1 | Formylation of ethyl indole derivative | 55% - 75% |
| 2 | Purification via recrystallization | High purity achieved |
Biological Activity Data
A summary of biological activities associated with this compound is presented below:
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Inhibits cytokine production |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced the viability of A431 human epidermoid carcinoma cells, with an IC₅₀ value comparable to established chemotherapeutics like doxorubicin. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptosis pathways .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against various pathogens, revealing that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative therapeutic agent in combating antibiotic resistance.
Q & A
Q. What established synthetic routes are available for ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, and how are reaction conditions optimized?
Methodological Answer: The compound can be synthesized via formylation of a pre-functionalized indole core. A common approach involves:
Indole Functionalization : Start with 2-methylindole. Introduce the formyl group at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) .
Acetylation : React the 3-formyl-2-methylindole with ethyl chloroacetate in the presence of a base (e.g., triethylamine) to install the acetate ester at the 1-position .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization : Adjust stoichiometry (1.2–1.5 eq. of ethyl chloroacetate), temperature (0°C to room temperature), and reaction time (4–8 hrs) to maximize yield (typically 60–75%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the formyl proton (δ 9.8–10.2 ppm), methyl group on indole (δ 2.4–2.6 ppm), and ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- ¹³C NMR : Confirm the ester carbonyl (δ 165–170 ppm) and formyl carbon (δ 190–195 ppm).
- IR Spectroscopy : Key peaks include C=O (ester: ~1740 cm⁻¹; formyl: ~1680 cm⁻¹) and N–H (indole: ~3400 cm⁻¹) .
- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ should match the molecular weight (C₁₄H₁₅NO₃: 245.28 g/mol) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for formylation at the indole 3-position?
Methodological Answer:
- Reaction Pathway Analysis : Use density functional theory (DFT) to model intermediates (e.g., Vilsmeier adducts) and transition states. Compare activation energies for formylation at competing sites (e.g., C-3 vs. C-2) .
- Charge Distribution Mapping : Natural Bond Orbital (NBO) analysis identifies electron-rich regions, explaining regioselectivity for C-3 formylation .
- Validation : Correlate computed NMR shifts (GIAO method) with experimental data to validate mechanistic models .
Q. What strategies address discrepancies in biological activity data across studies (e.g., antioxidant vs. cytotoxic effects)?
Methodological Answer:
- Assay Standardization : Ensure consistent protocols (e.g., DPPH/FRAP for antioxidants , MTT for cytotoxicity) and control for solvent interference (e.g., DMSO ≤0.1% v/v).
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. methoxy groups) to isolate contributions of the formyl and ester moieties .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to aggregate data from multiple studies and identify outliers .
Q. How can advanced crystallography and X-ray diffraction improve structural validation of this compound?
Methodological Answer:
- Single-Crystal Growth : Optimize solvent systems (e.g., ethanol/dichloromethane) via slow evaporation.
- X-ray Diffraction : Refine unit cell parameters (e.g., space group, bond angles) using software like SHELX .
- Data Interpretation : Compare experimental bond lengths (e.g., C=O: ~1.21 Å) with DFT-optimized geometries to validate accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
